BenchChemオンラインストアへようこそ!

6-bromo-3-(bromoacetyl)-2H-chromen-2-one

covalent inhibitor design thiol reactivity QSAR

6-Bromo-3-(bromoacetyl)-2H-chromen-2-one (CAS 106578-01-2) is a di-brominated coumarin derivative (C₁₁H₆Br₂O₃, MW 345.97) distinguished by the simultaneous presence of a C6-bromo substituent on the coumarin core and a 3-bromoacetyl group at the pyrone ring. This combination of electrophilic sites confers unique reactivity as a precursor to bioactive heterocycles, including 1,3,4-thiadiazines, benzofurans, and naphthofurans.

Molecular Formula C11H6Br2O3
Molecular Weight 345.97 g/mol
CAS No. 106578-01-2
Cat. No. B3045416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(bromoacetyl)-2H-chromen-2-one
CAS106578-01-2
Molecular FormulaC11H6Br2O3
Molecular Weight345.97 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)CBr
InChIInChI=1S/C11H6Br2O3/c12-5-9(14)8-4-6-3-7(13)1-2-10(6)16-11(8)15/h1-4H,5H2
InChIKeyDPCNZZCJPVCZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(bromoacetyl)-2H-chromen-2-one (CAS 106578-01-2): A Definitive Procurement Guide for a Differentiated Coumarin Intermediate


6-Bromo-3-(bromoacetyl)-2H-chromen-2-one (CAS 106578-01-2) is a di-brominated coumarin derivative (C₁₁H₆Br₂O₃, MW 345.97) distinguished by the simultaneous presence of a C6-bromo substituent on the coumarin core and a 3-bromoacetyl group at the pyrone ring. This combination of electrophilic sites confers unique reactivity as a precursor to bioactive heterocycles, including 1,3,4-thiadiazines, benzofurans, and naphthofurans [1]. Unlike the widely used mono-bromoacetyl analog 3-(bromoacetyl)coumarin (CAS 29310-88-1), the additional C6-bromine atom modifies both electronic properties and downstream biological activity of its derivatives, making it a critical scaffold in anti-infective and anticancer drug discovery programs [2].

Why 6-Bromo-3-(bromoacetyl)-2H-chromen-2-one Cannot Be Replaced by Other 3‑(Bromoacetyl)coumarin Analogs in Targeted Synthesis


Generic substitution of 6-bromo-3-(bromoacetyl)-2H-chromen-2-one with simpler 3-(bromoacetyl)coumarin (CAS 29310-88-1) or 3-acetyl-6-bromocoumarin (CAS 2199-93-1) is scientifically invalid because the C6 bromine directly alters the electronic landscape of the coumarin core, affecting both reactivity and biological target engagement. Specifically, the 6-bromo substitution enhances abiotic thiol reactivity, a critical parameter for cysteine-targeted covalent inhibitor design and environmental toxicity profiling, compared to the non-brominated analog [1]. Furthermore, condensation routes to 1,3,4-thiadiazines and benzofurans are contingent on the 3-bromoacetyl warhead, but the resulting pharmacophore’s antibacterial potency is heavily modulated by the 6-position substituent; derivatives lacking the 6-bromo show consistently weaker activity against Gram-positive pathogens such as Enterococcus faecalis [2]. Consequently, procurement of the exact 6-bromo-3-(bromoacetyl) variant ensures fidelity to published structure-activity relationships.

6-Bromo-3-(bromoacetyl)-2H-chromen-2-one: Head-to-Head Evidence of Differentiation from Closest Analogs


Enhanced Thiol Reactivity Confers Superior Utility as a Covalent Warhead Compared to Non-Brominated 3-(Bromoacetyl)coumarin

The 6-bromo substitution on the coumarin scaffold significantly increases abiotic thiol reactivity relative to the non-brominated 3-(bromoacetyl)coumarin (CAS 29310-88-1), a key parameter for cysteine-targeted covalent inhibitor design. Quantitative structure-activity relationship (QSAR) models for halo-substituted carbonyl compounds demonstrate that the electron-withdrawing Br at C6 enhances the electrophilicity of the α-bromoacetyl carbon toward nucleophilic thiol attack, a finding that has been explicitly parameterized in environmental toxicity QSAR databases [1]. This differential reactivity is essential for achieving target residence time in cysteine protease inhibition and distinguishes this compound from halogen-devoid analogs in medicinal chemistry applications.

covalent inhibitor design thiol reactivity QSAR aquatic toxicity

Antibacterial 1,3,4-Thiadiazine Derivatives Derived from This Compound Show Potent Activity Against Enterococcus faecalis and Pseudomonas aeruginosa

Using 6-bromo-3-(bromoacetyl)-2H-chromen-2-one as the starting material, Abdel-Aziem et al. (2022) synthesized a series of 1,3,4-thiadiazine, benzofuran, and naphthofuran derivatives. Six compounds were screened for antibacterial activity. Derivative 4 (a 1,3,4-thiadiazine) showed strong inhibition toward Enterococcus faecalis (Gram-positive), while derivative 12a exhibited strong activity against Pseudomonas aeruginosa (Gram-negative) [1]. Critically, the corresponding derivatives derived from 6-bromo-3-acetylcoumarin (1, lacking the bromoacetyl group) did not exhibit the same level of potency, confirming that the 3-bromoacetyl warhead in combination with the 6-bromo coumarin scaffold is essential for antibacterial activity against these clinically relevant strains [1]. In a subsequent green synthesis study (2024), thiazole derivative 4b derived from this compound was highly active against Streptococcus faecalis, and thiadiazole derivative 5b showed high activity against Enterobacter cloacae [2].

antibacterial thiadiazine Gram-positive Enterococcus faecalis Pseudomonas aeruginosa

Critical Role of 6-Br Substituent in Anticancer Activity: 6-Bromocoumarin-Thiazole Hybrids Deliver Nanomolar IC₅₀ Potency Against MCF-7 and A-549 Cancer Cells

In a 2021 study, novel 6-bromo-coumarin-ethylidene-hydrazonyl-thiazolyl and 6-bromo-coumarin-thiazolyl-based derivatives were synthesized and evaluated for anticancer activity. The lead compound 2b, derived from the 6-bromocoumarin scaffold, exhibited exceptional potency with IC₅₀ values of 0.0136 µM against MCF-7 (breast cancer), 0.015 µM against A-549 (lung cancer), and 0.054 µM against CHO-K1 (ovarian) cell lines [1]. Compound 2b also demonstrated significant CDK4 inhibitory activity (IC₅₀ = 0.036 µM) and a binding free energy ΔG of –15.34 kcal/mol in molecular docking [1]. Critically, the 6-bromo substituent was integral to the pharmacophore; QSAR modeling (r² = 0.92, RMSE = 0.44) confirmed that the 6-Br atom contributes positively to anticancer potency, as evidenced by reduced activity in analogs where the 6-position is unsubstituted or carries different halogens [1]. In radiotheranostic evaluation, ¹³¹I-labeled 2b showed tumor uptake of 5.97 ± 0.82 %ID/g at 60 min post-injection in solid tumor-bearing mice, further validating the critical role of the 6-bromo coumarin scaffold for selective tumor targeting [1].

anticancer CDK4 inhibition cytotoxicity MCF-7 A-549 radiotheranostic

Distinct Physicochemical Properties (MW 345.97, m.p. 194 °C) Enable Superior Crystallinity and Purification Control Over the Non-Brominated Analog

6-Bromo-3-(bromoacetyl)-2H-chromen-2-one (MW 345.97 g/mol) has a reported melting point of 194 °C (determined in acetic acid), whereas 3-(bromoacetyl)coumarin (MW 267.07 g/mol) is typically an oil or low-melting solid under ambient conditions [1]. The significantly higher molecular weight (+29.5%) and substantially higher melting point of the 6-bromo analog confer superior crystallinity, facilitating purification via recrystallization and enabling precise quality control by differential scanning calorimetry (DSC) and melting point determination. This is a critical advantage in multistep synthesis where intermediate purity directly impacts downstream product yields and purity profiles. Commercially, the compound is available at ≥98% purity (HPLC) from multiple vendors, with the high melting point providing an unambiguous identity and purity benchmark for incoming QC inspection .

physicochemical properties melting point crystallinity quality control procurement specification

Validated Role as a Superior Precursor to Antimycobacterial Coumarin Hybrids Active Against M. tuberculosis H37Rv

A series of twelve hybrid coumarin analogues were synthesized via reactions of 3-(bromoacetyl)coumarins with Biginelli products and screened against Mycobacterium tuberculosis H37Rv. Two hybrids, 3d and 3f, exhibited excellent antimycobacterial activity with EC₅₀ values of 3.19 µM and 7.91 µM, respectively, while maintaining low cytotoxicity against VERO cells (IC₅₀ > 62.5 µg/mL) [1]. The 3-bromoacetyl warhead was essential for the thiazolo[3,2-a]pyrimidine cyclization to yield the active scaffold. Introduction of a 6-bromo substituent on the coumarin core would rationally be expected to further modulate electronic properties and improve potency, given the established SAR from the anticancer 6-bromocoumarin series where 6-Br substitution enhanced target binding affinity by over 2 kcal/mol in free energy calculations [2]. This class-level inference supports the procurement of the 6-bromo variant for lead optimization programs aiming to surpass the antimycobacterial potency of the currently reported non-brominated hybrids.

antimycobacterial M. tuberculosis H37Rv tuberculosis drug discovery coumarin hybrids

6-Bromo-3-(bromoacetyl)-2H-chromen-2-one: High-Impact Application Scenarios for Procurement and Research Prioritization


Medicinal Chemistry: Synthesis of 1,3,4-Thiadiazine and Benzofuran Antibacterial Agents Targeting Gram-Positive Pathogens

In anti-infective drug discovery programs focused on Enterococcus faecalis and multi-drug resistant Gram-positive bacteria, 6-bromo-3-(bromoacetyl)-2H-chromen-2-one is the essential starting material for constructing 1,3,4-thiadiazine and benzofuran libraries. As demonstrated by Abdel-Aziem et al. (2022, 2024), condensation with thiocarbohydrazide or cyanothioacetamide followed by cyclization yields derivatives with potent inhibition against E. faecalis [1]. The 6-bromo substituent is a critical pharmacophoric element for antibacterial potency, and substitution with non-brominated 3-(bromoacetyl)coumarin is not recommended if one aims to replicate these results [2].

Targeted Covalent Inhibitor (TCI) Design: Exploiting Enhanced Abiotic Thiol Reactivity for Cysteine Protease Targeting

The electron-withdrawing 6-bromo substituent in 6-bromo-3-(bromoacetyl)-2H-chromen-2-one enhances the electrophilicity of the α-bromoacetyl carbon toward thiol nucleophiles compared to non-halogenated 3-(bromoacetyl)coumarin [1]. This property makes the compound a privileged warhead-bearing scaffold for designing cysteine protease inhibitors, where predictable thiol reactivity (as parameterized in QSAR databases) is essential for achieving target residence time while minimizing off-target reactivity [1].

Anticancer Lead Optimization: 6-Bromocoumarin-Thiazole Hybrids as CDK4 Inhibitors and Radiotheranostic Agents

For oncology programs targeting cyclin-dependent kinase 4 (CDK4), the 6-bromocoumarin core has been validated as a critical scaffold delivering nanomolar potency (IC₅₀ = 0.0136 µM against MCF-7) and tumor-selective radiotheranostic localization (5.97 %ID/g at 60 min p.i.) [1]. The 6-bromo substituent is essential for the pharmacophore as confirmed by 2D/3D-QSAR models (r² = 0.92), and attempts to replace it with hydrogen or other halogens result in reduced predicted potency [1]. This compound serves as the necessary precursor for synthesizing the validated lead series.

Quality-Controlled Intermediate Procurement for Multistep GMP Synthesis

With a defined melting point of 194 °C (in acetic acid), molecular weight of 345.97 g/mol, and commercial availability at ≥98% purity (HPLC), 6-bromo-3-(bromoacetyl)-2H-chromen-2-one offers superior crystallinity and quality control over low-melting 3-(bromoacetyl)coumarin analogs [1]. This makes it the preferred intermediate for process chemistry teams requiring robust incoming QC specifications (DSC, melting point, HPLC) and reproducible downstream reaction yields in multistep synthesis campaigns [2].

Quote Request

Request a Quote for 6-bromo-3-(bromoacetyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.